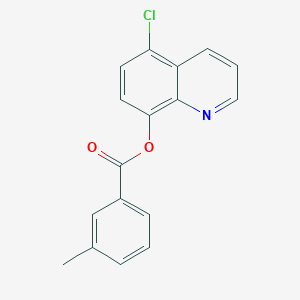

5-氯喹啉-8-基3-甲基苯甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Chloroquinolin-8-yl 3-methylbenzoate is a compound that contains a quinoline scaffold . Quinoline is a heterocyclic aromatic organic compound that is a hybrid of pyridine and benzene . It is an important pharmacophore, a part of a molecular structure that is responsible for a particular biological or pharmacological interaction .

Synthesis Analysis

The synthesis of compounds similar to 5-Chloroquinolin-8-yl 3-methylbenzoate has been reported in the literature. For instance, the title ester (5-chloroquinolin-8-yl)-2-fluorobenzoate was prepared by the reaction of 2-fluorobenzoyl chloride with 5-chloro-8-hydroxyquinoline . Another study reported the synthesis of 5-chloroquinolin-8-yl-benzoates through the application of Steglich esterification reaction .科学研究应用

Antibacterial Activity

5-Chloroquinolin-8-yl 3-methylbenzoate: and its derivatives have been investigated for their antibacterial properties. Notably, quinolone-coupled hybrid 5d exhibited potent effects against both Gram-positive (G+) and Gram-negative (G-) bacterial strains, with MIC values ranging from 0.125 to 8 μg/mL. This compound demonstrated a broad-spectrum antibacterial effect, making it a promising candidate for combating drug-resistant strains .

Dual-Target Mechanism

Molecular docking studies revealed that compound 5d might target bacterial LptA and Top IV proteins simultaneously. This dual-target mechanism of action enhances its efficacy against various bacterial species. Understanding these interactions can guide further drug development efforts .

Anticancer Potential

Structures containing the 8-hydroxyquinoline scaffold, such as 5-Chloroquinolin-8-yl 3-methylbenzoate , have shown promise in anticancer drug development. While specific studies on this compound’s anticancer activity are limited, its unique scaffold warrants further investigation .

Metal Chelation

Quinoline derivatives often exhibit metal-chelating properties. Researchers have explored the ability of 5-Chloroquinolin-8-yl 3-methylbenzoate to bind to metal ions, which could have implications in metal-based therapies or imaging agents.

Photophysical Applications

Quinoline-based compounds are known for their photophysical properties. Investigating the fluorescence behavior and photostability of 5-Chloroquinolin-8-yl 3-methylbenzoate could lead to applications in sensors, imaging, or optoelectronic devices.

Synthetic Building Block

Due to its unique structure, this compound can serve as a valuable synthetic building block. Researchers may use it as a precursor for designing novel molecules with tailored properties, such as improved solubility or bioavailability.

作用机制

Target of Action

Similar compounds, such as 7-chloroquinoline derivatives, have been found to exhibit antimicrobial, antimalarial, and anticancer activities

Mode of Action

The exact mode of action of 5-Chloroquinolin-8-yl 3-methylbenzoate is currently unknown . Related compounds, such as cloquintocet-mexyl, have been found to accelerate the herbicide detoxification process . This suggests that 5-Chloroquinolin-8-yl 3-methylbenzoate might interact with its targets in a similar manner, possibly by modifying or inhibiting their normal function.

Biochemical Pathways

Given the reported biological activities of similar compounds, it is likely that the compound affects multiple pathways related to microbial growth, malaria parasite development, and cancer cell proliferation .

Pharmacokinetics

Result of Action

Related compounds have been found to exhibit antimicrobial, antimalarial, and anticancer activities, suggesting that 5-chloroquinolin-8-yl 3-methylbenzoate may have similar effects .

属性

IUPAC Name |

(5-chloroquinolin-8-yl) 3-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO2/c1-11-4-2-5-12(10-11)17(20)21-15-8-7-14(18)13-6-3-9-19-16(13)15/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJMBXMUOUNYBRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloroquinolin-8-yl 3-methylbenzoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-methyl-3-{[(2-methylbenzyl)oxy]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/no-structure.png)

![2,5-dimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide](/img/structure/B2421810.png)

![(2Z)-3-(2H-1,3-benzodioxol-5-yl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile](/img/structure/B2421814.png)

![2-Cyclopropyl-4-[(1,1,1-trifluoropropan-2-yl)oxy]pyrimidine](/img/structure/B2421817.png)

![N-[1-(Hydroxymethyl)-3,3-dimethylcyclohexyl]prop-2-enamide](/img/structure/B2421820.png)

![2-chloro-N-(2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethyl)pyridine-4-carboxamide](/img/structure/B2421823.png)

![2-Methyl-N-[2-(2-methylimidazol-1-yl)ethyl]-6-(trifluoromethyl)pyrimidine-4-carboxamide](/img/structure/B2421824.png)